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Compound of Interest

Compound Name: 3-(Chloromethyl)tetrahydrofuran

Cat. No.: B1289982

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for
chloromethyl-substituted tetrahydrofurans. A thorough search of publicly available scientific
databases and literature did not yield experimental or predicted spectroscopic data for 3-
(Chloromethyl)tetrahydrofuran (CAS 89181-22-6).

Therefore, this document presents the available spectroscopic data for the isomeric compound,
2-(Chloromethyl)tetrahydrofuran (CAS 3003-84-7), also known as Tetrahydrofurfuryl chloride.
While structurally similar, it is crucial to note that the data presented herein is for the 2-
substituted isomer and will differ from the spectroscopic data of the 3-substituted isomer. The
key expected differences in the Nuclear Magnetic Resonance (NMR) spectra are briefly
discussed to provide context for researchers.

Spectroscopic Data of 2-
(Chloromethyl)tetrahydrofuran

The following sections summarize the known *H NMR, 3C NMR, Infrared (IR), and Mass
Spectrometry (MS) data for 2-(Chloromethyl)tetrahydrofuran.

Nuclear Magnetic Resonance (NMR) Spectroscopy

H NMR (Proton NMR) Data
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Chemical Shift (8) Multiplicity Coupling Constant Assignment
ppm (J) Hz

41 m H-2

-3.8 m H-5a

3.7 m H-Sb

~3.6 dd -CH:Cl (a)

~3.5 dd -CH:Cl (b)

~2.0 m H-3a, H-4a

-18 m H-3b

~16 m H-4b

13C NMR (Carbon-13 NMR) Data

Chemical Shift (d) ppm Assignment
~79.0 C-2

~68.0 C-5

~47.0 -CHzCI

~30.0 C-3

~26.0 C-4

Note on Isomeric Differences: For the 3-(Chloromethyl)tetrahydrofuran isomer, significant
differences in the NMR spectra would be expected. The proton and carbon signals for the C-3
position and the adjacent C-2 and C-4 positions would show different chemical shifts and
coupling patterns compared to the data presented for the 2-isomer. Specifically, the methine
proton at C-3 would likely appear as a multiplet, and the attached chloromethyl group's protons
would be diastereotopic, likely resulting in a more complex splitting pattern.

Infrared (IR) Spectroscopy
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The infrared spectrum of 2-(Chloromethyl)tetrahydrofuran would be expected to show the
following characteristic absorption bands.

Wavenumber (cm~?) Intensity Assignment
2970-2850 Strong C-H stretching (aliphatic)
1100-1000 Strong C-O-C stretching (ether)
750-650 Strong C-Cl stretching

Mass Spectrometry (MS)

The electron ionization mass spectrum of 2-(Chloromethyl)tetrahydrofuran is characterized by
the following major fragments.

Mass-to-Charge (m/z) Relative Intensity (%) Assignment

[M]* (Molecular ion with 3>Cl/

120/122 Low

37Cl)
71 High [CaH7Q]* (Loss of CH2CI)
43 High [CsHA]+

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data
for a liquid sample such as a chloromethyl-substituted tetrahydrofuran.

NMR Spectroscopy

o Sample Preparation: A small amount of the neat liquid sample (typically 2-5 mg) is dissolved
in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCls, CsDs) in a standard 5 mm
NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may
be added for chemical shift calibration (6 = 0.00 ppm).

¢ Instrumentation: The NMR spectra are acquired on a high-field NMR spectrometer (e.g., 300,
400, or 500 MHz).
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e 1H NMR Acquisition: A standard one-pulse sequence is typically used. Key parameters
include a 30-45° pulse angle, a spectral width of approximately 10-15 ppm, a relaxation
delay of 1-5 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-
to-noise ratio.

e 13C NMR Acquisition: A proton-decoupled pulse sequence is commonly employed to simplify
the spectrum to single lines for each unique carbon atom. A larger spectral width (e.g., 0-220
ppm) is required. Due to the lower natural abundance of 3C and its smaller gyromagnetic
ratio, a greater number of scans is necessary to obtain a good spectrum.

o Data Processing: The acquired free induction decay (FID) is Fourier transformed, phase-
corrected, and baseline-corrected. The chemical shifts are referenced to the internal
standard.

IR Spectroscopy

o Sample Preparation (Neat Liquid): One to two drops of the neat liquid sample are placed
between two salt plates (e.g., NaCl or KBr). The plates are pressed together to form a thin
liquid film.

e Instrumentation: The spectrum is recorded using a Fourier Transform Infrared (FTIR)
spectrometer.

» Data Acquisition: A background spectrum of the clean, empty salt plates is first recorded. The
sample is then placed in the instrument's sample holder, and the sample spectrum is
acquired. The instrument software automatically subtracts the background spectrum from the
sample spectrum to produce the final absorbance or transmittance spectrum. The typical
spectral range is 4000-400 cm1.,

o Data Analysis: The characteristic absorption bands are identified and their wavenumbers and
relative intensities are recorded.

Mass Spectrometry

e Sample Introduction: For a volatile liquid, the sample can be introduced into the mass
spectrometer via direct injection or through a gas chromatography (GC) column for
separation from any impurities.
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« lonization: Electron lonization (El) is a common method for small, volatile molecules. The
sample molecules are bombarded with a high-energy electron beam (typically 70 eV),
causing them to ionize and fragment.

e Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole),
which separates them based on their mass-to-charge (m/z) ratio.

o Detection: An electron multiplier or similar detector records the abundance of each ion at a
specific m/z value.

o Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion
abundance versus m/z. The molecular ion peak and the fragmentation pattern are analyzed
to determine the molecular weight and structural features of the compound.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a
chemical compound.
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Workflow for Spectroscopic Characterization.

To cite this document: BenchChem. [Spectroscopic Analysis of Chloromethyl-Substituted

Tetrahydrofurans: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1289982#spectroscopic-data-of-3-chloromethyl-

tetrahydrofuran-nmr-ir-ms]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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